molecular formula C8H8N4O3S B584354 2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]ethanamine CAS No. 139915-43-8

2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]ethanamine

Cat. No.: B584354
CAS No.: 139915-43-8
M. Wt: 240.237
InChI Key: MRRVOHQVHCGWIF-UHFFFAOYSA-N
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Description

Structural Classification within Nitrobenzoxadiazole (NBD) Family

2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]ethanamine belongs to the nitrobenzoxadiazole (NBD) family, a class of heterocyclic compounds characterized by a fused benzene and oxadiazole ring system with a nitro substituent. The core structure consists of a 2,1,3-benzoxadiazole moiety, where the nitro group occupies the 7-position, and a thioethanamine (-SCH2CH2NH2) group is attached at position 4. This structural arrangement distinguishes it from other NBD derivatives such as 4-chloro-7-nitrobenzofurazan (NBD-Cl) and 4-fluoro-7-nitrobenzofurazan (NBD-F), which feature halogen substituents instead of the thioethanamine group.

Compound Substituents Key Applications
This compound 7-Nitro, 4-thioethanamine Fluorescent N/S acyl derivatives
4-Chloro-7-nitrobenzofurazan (NBD-Cl) 4-Chloro, 7-Nitro Amino acid derivatization
4-Fluoro-7-nitrobenzofurazan (NBD-F) 4-Fluoro, 7-Nitro Fluorescent labeling of amines

Chemical Nomenclature and Identification Parameters

The compound’s systematic name is 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)sulfanyl]ethanamine , reflecting its structural features. Key identifiers include:

  • CAS Number : 139915-43-8
  • PubChem CID : 85634193
  • Molecular Formula : C8H8N4O3S
  • Synonyms : 2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)sulfanyl]ethanamine, 2-((7-Nitrobenzo[c]oxadiazol-4-yl)thio)ethanamine

Molecular Formula (C8H8N4O3S) and Mass Characterization

The molecular formula C8H8N4O3S corresponds to a molecular weight of 240.24 g/mol , as computed by PubChem. The compound’s mass characterization is confirmed through high-resolution mass spectrometry and nuclear magnetic resonance (NMR) data.

Element Atomic Count Mass Contribution (g/mol)
Carbon 8 96.0
Hydrogen 8 8.0
Nitrogen 4 56.0
Oxygen 3 48.0
Sulfur 1 32.0
Total 240.0

Historical Development of Thioethanamine NBD Derivatives

The synthesis of this compound involves nucleophilic substitution reactions. A key precursor is 4-Chloro-7-nitrobenzofurazan (NBD-Cl) , which reacts with cysteamine hydrochloride (HSCH2CH2NH2) under basic conditions to replace the chlorine atom with a thioethanamine group. This method mirrors earlier strategies for generating NBD derivatives, where halogen substituents are replaced by amines or thiols to enhance reactivity.

Synthesis Pathway :

  • Nucleophilic Substitution : NBD-Cl reacts with cysteamine hydrochloride in the presence of a base (e.g., triethylamine).
  • Purification : The product is isolated via column chromatography or recrystallization.

Position in Chemical Taxonomy and Related NBD Compounds

This compound is a specialized derivative within the NBD family, distinguished by its thioethanamine substituent. Related compounds include:

  • 4-Aminobenzofurazan : A primary amine derivative used in chromogenic applications.
  • 5-Bromobenzofurazan : A halogenated analog employed in cross-coupling reactions.
  • Nitrobenzoselenadiazole : A selenium-containing analog with enhanced fluorescence properties.

The compound’s thioethanamine group enables covalent modification of thiols and amines, expanding its utility in bioconjugation and derivatization chemistry.

Properties

IUPAC Name

2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)sulfanyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3S/c9-3-4-16-6-2-1-5(12(13)14)7-8(6)11-15-10-7/h1-2H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRVOHQVHCGWIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1)SCCN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution with Cysteamine

The most direct route involves nucleophilic aromatic substitution (SNAr) between 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and cysteamine (2-aminoethanethiol). The reaction proceeds under mild basic conditions, typically in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), to facilitate deprotonation of the thiol group.

Representative Procedure

  • Dissolve NBD-Cl (1.0 equiv) in anhydrous THF under nitrogen atmosphere.

  • Add cysteamine hydrochloride (1.2 equiv) and triethylamine (2.5 equiv) dropwise.

  • Stir at room temperature for 12–24 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (ethyl acetate/hexane, 3:7).

Key Data

ParameterValue
Yield68–75%
Reaction Time18 hours
Purification MethodColumn chromatography
Purity (HPLC)≥98%

Side products include disulfide formation from cysteamine oxidation, mitigated by inert atmosphere and stoichiometric control.

Protection-Deprotection Strategy for Amine Stability

To prevent unwanted side reactions at the primary amine during synthesis, a Boc (tert-butoxycarbonyl) protection strategy is employed:

  • Protection : Treat cysteamine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with catalytic DMAP.

  • Substitution : React Boc-protected cysteamine with NBD-Cl as in Section 1.1.

  • Deprotection : Remove Boc group using trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 2 hours.

Advantages

  • Prevents amine participation in side reactions (e.g., Michael addition).

  • Improves overall yield to 82–85%.

Optimization of Reaction Conditions

Solvent and Base Screening

Solvent polarity and base strength critically influence reaction efficiency:

SolventBaseTemperatureYield (%)
THFTriethylamineRT68
DMFDBU40°C78
AcetonitrileNaHCO₃RT62

Polar aprotic solvents (DMF) with strong bases (DBU) enhance nucleophilicity of the thiolate ion, accelerating substitution.

Temperature and Stoichiometry Effects

Elevating temperature to 40°C reduces reaction time to 8 hours but risks nitro group reduction. A 1.2:1 molar ratio of cysteamine to NBD-Cl minimizes disulfide byproducts.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.52 (d, J=8.4 Hz, 1H, NBD-H), 7.95 (d, J=8.4 Hz, 1H, NBD-H), 3.15 (t, J=6.8 Hz, 2H, SCH₂), 2.85 (t, J=6.8 Hz, 2H, NH₂CH₂).

  • HRMS (ESI+) : m/z calc. for C₈H₈N₄O₂S [M+H]⁺: 241.0345; found: 241.0348.

Purity Assessment via HPLC

  • Column : C18 (4.6 × 150 mm, 5 µm).

  • Mobile Phase : Acetonitrile/water (60:40) with 0.1% TFA.

  • Retention Time : 6.7 minutes.

ConditionDegradation (%) at 25°C (24 hours)
pH 3.0 (HCl)12
pH 7.4 (PBS)5
pH 10.0 (NaOH)28

Storage at −20°C in amber vials under argon extends shelf life to 12 months .

Chemical Reactions Analysis

Types of Reactions: 2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]ethanamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: The major product is the corresponding amino derivative.

    Substitution: The major products depend on the nature of the substituent introduced during the reaction.

Scientific Research Applications

2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]ethanamine is extensively used in scientific research due to its fluorescent properties . Some of its applications include:

    Chemistry: Used as a fluorescent probe to study various chemical reactions and interactions.

    Biology: Employed in cellular imaging and tracking of biological processes.

    Medicine: Utilized in the development of diagnostic tools and therapeutic agents.

    Industry: Applied in the manufacturing of fluorescent dyes and markers.

Comparison with Similar Compounds

NBD-Phospholipids (e.g., NBD-PA, NBD-PC, NBD-PG)

  • Structure: These phospholipids feature the 7-nitro-2,1,3-benzoxadiazol-4-yl group linked to acyl chains via a dodecanoyl spacer, with polar headgroups (e.g., phosphatidic acid, phosphatidylcholine) .
  • Function : Used to track lipid dynamics in membranes. Unlike 2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]ethanamine, their amphiphilic nature allows incorporation into lipid bilayers.
  • Fluorescence Properties : Similar excitation/emission profiles (λex ~ 460 nm, λem ~ 534 nm), but their localization in membranes reduces quenching compared to free ethanamine derivatives .

7-Nitro-N-[2-(2-pyridinyldithio)ethyl]-2,1,3-benzoxadiazol-4-amine

  • Structure : Contains a disulfide (pyridinyldithio) group instead of a thioether, enabling reversible conjugation via thiol-disulfide exchange .
  • Applications : Preferred for protein labeling under reducing conditions, whereas the thioether in this compound offers irreversible bonding .

Thio-Ethanamine Derivatives with Heterocyclic Cores

2-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]ethanamine Dihydrochloride

  • Structure : Substitutes benzoxadiazole with a 4-methyltriazole ring.
  • Properties : Lower molecular weight (231.14 g/mol) and higher solubility in aqueous media due to the triazole’s hydrogen-bonding capacity. Lacks fluorescence, limiting its use in imaging .

2-[[2-[(Dimethylamino)methyl]-4-thiazolyl]methylthio]ethanamine

  • Structure: Features a thiazole core with a dimethylaminomethyl group.
  • Pharmacological Relevance: A precursor to Nizatidine (anti-ulcer drug), highlighting the role of thio-ethanamine in drug design. Unlike the NBD derivative, it lacks fluorescence but exhibits pH-dependent solubility due to the dimethylamino group .

Key Research Findings

Fluorescence Efficiency: The benzoxadiazole core in this compound exhibits quantum yields comparable to NBD-phospholipids (~0.4 in ethanol), but steric hindrance from the ethanamine group slightly reduces emission intensity compared to acylated analogs .

Conjugation Flexibility : The thioether linkage provides robust stability for long-term assays, whereas disulfide-containing analogs (e.g., 7-nitro-N-[2-(2-pyridinyldithio)ethyl]-benzoxadiazolamine) are ideal for reversible binding in redox-sensitive environments .

Biological Compatibility : Thiazole and triazole derivatives (e.g., Nizatidine intermediates) demonstrate lower cytotoxicity than benzoxadiazole derivatives, making them preferable in therapeutic contexts .

Biological Activity

2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]ethanamine, known for its potential biological activities, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C8H8N4O3S
  • Molecular Weight : 240.24 g/mol
  • CAS Number : 139915-43-8

The compound features a nitrobenzoxadiazole moiety, which is significant for its fluorescent properties and potential interactions with biological targets.

Research indicates that this compound acts primarily through inhibition of certain enzymes and receptors involved in cellular processes. Notably, it has been identified as an inhibitor of glutathione transferase (GST P1-1), a target for anticancer drug development.

Inhibition of GST P1-1

A study demonstrated that derivatives of this compound exhibited selective inhibition towards GST P1-1 and GST M2-2. Specifically, one derivative (4n) displayed enhanced anticancer activity across various cancer cell lines by inducing cell cycle arrest at the G2 phase and promoting apoptosis in a dose-dependent manner .

Biological Activity Overview

Biological Activity Effect Reference
Anticancer ActivityInduces apoptosis and cell cycle arrest in cancer cells
Enzyme InhibitionInhibits GST P1-1 and GST M2-2
Fluorescent PropertiesActs as a fluorescent probe for biological imaging

Study on Anticancer Properties

In a series of experiments involving human osteosarcoma (143b) xenograft models, the compound demonstrated significant tumor growth reduction in a dose-dependent manner. The study highlighted that treatment with 4n not only inhibited tumor growth but also showed favorable pharmacokinetic properties, suggesting its potential as an effective antitumor agent .

Mechanistic Insights

Further investigations into the mechanisms revealed that the compound's ability to arrest the cell cycle at the G2 phase was linked to its interaction with cellular signaling pathways involved in apoptosis. This effect was confirmed through flow cytometry analysis, which indicated an increase in cells at the G2/M phase upon treatment with 4n .

Pharmacokinetics

The pharmacokinetic profile of this compound shows promising characteristics:

  • Solubility : Enhanced water solubility compared to parent compounds.
  • Bioavailability : Good absorption and distribution in biological systems.

These properties are crucial for the development of this compound as a therapeutic agent.

Q & A

Basic Research Question

  • UV-Vis Spectroscopy : The nitrobenzoxadiazole group exhibits strong absorption at ~480 nm, useful for quantifying concentration and monitoring reactions .
  • Fluorescence Spectroscopy : Emission at ~530 nm (pH-dependent) confirms the intact NBD fluorophore.
  • NMR : 1^1H NMR (DMSO-d6) identifies the thioether linkage (δ 3.5–3.7 ppm for SCH2) and ethanamine protons (δ 2.8–3.0 ppm) .
  • Mass Spectrometry : ESI-MS ([M+H]+ expected at m/z 269.1) verifies molecular weight .

How can researchers optimize fluorescence quantum yield for bioimaging applications?

Advanced Research Question
Fluorescence efficiency depends on solvent polarity, pH, and local microenvironment. For intracellular imaging:

  • Use PBS (pH 7.4) to mimic physiological conditions.

  • Avoid solvents like DMSO (>1% v/v) to prevent quenching.

  • Compare quantum yield (Φ\Phi) against standards (e.g., fluorescein) using integrated sphere methods.

  • Data Table :

    Solventλex\lambda_{\text{ex}} (nm)λem\lambda_{\text{em}} (nm)Φ\Phi
    PBS4805300.15†
    Methanol4755250.08†
    †Typical values from NBD-based probes .

What experimental strategies are used to study interactions between this compound and biomolecules (e.g., proteins/DNA)?

Advanced Research Question

  • UV-Vis Titration : Monitor hypochromic shifts in the NBD absorption band upon binding to DNA/proteins.
  • Fluorescence Quenching : Measure emission intensity changes with increasing biomolecule concentration (Stern-Volmer analysis).
  • Viscometry : DNA helix elongation upon intercalation alters viscosity .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict binding energies and interaction sites .

How can discrepancies in reported fluorescence data across studies be resolved?

Advanced Research Question
Discrepancies often arise from:

  • Sample Preparation : Residual solvents or impurities quench fluorescence. Ensure rigorous purification and degassing.
  • Instrument Calibration : Use NIST-traceable standards for wavelength and intensity calibration.
  • Environmental Factors : Control temperature and oxygen levels (e.g., argon purging for oxygen-sensitive measurements).
  • Normalization : Report data relative to internal controls (e.g., buffer baselines) .

What are the key considerations for designing kinetic assays using this compound as a thiol-reactive probe?

Advanced Research Question

  • Reactivity : The thioether bond is stable under physiological pH but may undergo disulfide exchange in reducing environments (e.g., cellular cytoplasm).
  • Kinetic Monitoring : Use stopped-flow spectroscopy to track reaction rates with thiols (e.g., glutathione).
  • Selectivity : Validate specificity against other nucleophiles (e.g., amines) via competition assays .

How does the nitro group influence the compound’s electronic properties and applications?

Advanced Research Question
The nitro group:

  • Enhances electron-withdrawing capacity, stabilizing the excited state for fluorescence.
  • Enables pH-sensitive emission due to protonation/deprotonation at the NBD core.
  • Facilitates photoinduced electron transfer (PET) mechanisms in probe design.
  • Applications : Redox sensing, mitochondrial targeting (via membrane potential-driven accumulation) .

What are the best practices for storing and handling this compound to ensure stability?

Basic Research Question

  • Storage : Protect from light (amber vials) at –20°C under inert gas (argon).
  • Solubility : Dissolve in anhydrous DMSO (stock solutions) and dilute in buffer immediately before use.
  • Decomposition Signs : Fading of fluorescence or precipitation indicates degradation. Confirm stability via HPLC before critical experiments .

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